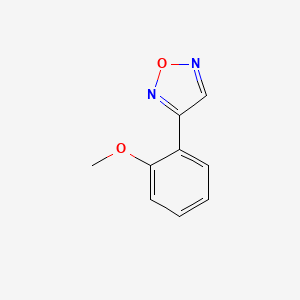

3-(2-Methoxyphenyl)-1,2,5-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)-1,2,5-oxadiazole |

InChI |

InChI=1S/C9H8N2O2/c1-12-9-5-3-2-4-7(9)8-6-10-13-11-8/h2-6H,1H3 |

InChI Key |

ADKORXCOWVPNKC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NON=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 2 Methoxyphenyl 1,2,5 Oxadiazole

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Intermolecular Non-Covalent Interactions (e.g., C-H···π, C-H···O)

Further experimental research, specifically the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3-(2-Methoxyphenyl)-1,2,5-oxadiazole, is required to generate the data needed to populate these sections.

Computational and Theoretical Chemistry Investigations of 3 2 Methoxyphenyl 1,2,5 Oxadiazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. For molecules like 3-(2-methoxyphenyl)-1,2,5-oxadiazole, DFT calculations offer a balance between accuracy and computational cost, enabling detailed analysis of its properties.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For derivatives of oxadiazole, this process is typically carried out using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). ajchem-a.com This process yields the most stable three-dimensional structure of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the optimized molecule can then be analyzed. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals. For similar heterocyclic compounds, the optimized structure is often found to have C1 point group symmetry. ajchem-a.com Analysis of the bond lengths can reveal characteristics such as double bond character in certain parts of the molecule. ajchem-a.com

Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Oxadiazole Derivative Note: This data is for a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, and is presented to illustrate the type of information obtained from geometry optimization.

| Parameter | Bond Length (Å) |

| C-O (oxadiazole) | 1.368 |

| C=N (oxadiazole) | 1.298 |

| C-C (phenyl-oxadiazole) | 1.457 |

| C-H (phenyl) | 1.083 - 1.084 |

| C-C (phenyl) | 1.386 - 1.403 |

Data sourced from reference ajchem-a.com.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. malayajournal.org

For oxadiazole derivatives, the HOMO and LUMO are typically distributed across the aromatic and heterocyclic rings. The precise distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For instance, in some oxadiazole derivatives, the HOMO is localized on the phenyl ring, while the LUMO is concentrated on the oxadiazole ring, suggesting that the phenyl ring is the primary site for electrophilic attack and the oxadiazole ring is the site for nucleophilic attack. malayajournal.org

Table 2: Representative Frontier Molecular Orbital Energies for a Phenyl-Oxadiazole Derivative Note: This data is for a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, and is presented for illustrative purposes.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Data sourced from reference ajchem-a.com.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. pesquisaonline.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. pesquisaonline.net Typically, red and yellow areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. pesquisaonline.net Conversely, blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. pesquisaonline.net

In related methoxyphenyl-containing heterocyclic compounds, the negative electrostatic potential is often located around electronegative atoms like oxygen and nitrogen, while the positive potential is found near hydrogen atoms. pesquisaonline.net For instance, in 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, the negative charge is concentrated on the nitro group, making it the most reactive site for electrophilic attack. pesquisaonline.net This type of analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

DFT calculations are widely used to predict various spectroscopic properties of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za These calculated shifts can then be compared with experimental data to aid in the structural elucidation of the compound. scielo.org.za

Similarly, theoretical Infrared (IR) spectra can be computed by calculating the vibrational frequencies of the molecule. ajchem-a.com The calculated wavenumbers are often scaled to better match experimental results. ajchem-a.com This allows for the assignment of specific vibrational modes to the observed IR absorption bands. ajchem-a.com

Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. rsc.org This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. rsc.org

Table 3: Representative Predicted Spectroscopic Data for a Methoxyphenyl-Containing Thiazolidinone Derivative Note: This data is for a related compound and is presented to illustrate the type of information obtained from spectroscopic predictions.

| Spectroscopic Technique | Predicted Value |

| ¹H NMR (ppm) | Methoxy (B1213986) group: 3.65, 3.73 |

| ¹³C NMR (ppm) | Methoxy group: 53.01, 52.85 |

| IR (cm⁻¹) | C-H stretching (methyl): 2900-3029 |

| UV-Vis (nm) | λmax: 388 |

Data sourced from reference scielo.org.za.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a way to study the dynamic behavior of molecules over time. These methods can be used to investigate conformational changes and other dynamic processes that are not accessible through static quantum chemical calculations.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this rotation. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over a period of time, allowing for the exploration of different conformations. By analyzing the trajectory of the simulation, it is possible to identify the preferred conformations of the molecule and the energy barriers between them. For other molecules with multiple rotatable fragments, MD simulations have been used to understand how the fragments orient and interact with each other.

Molecular Mechanics and Dynamics Simulations for Structural Stability

Molecular mechanics and molecular dynamics (MD) simulations are powerful computational tools used to predict the conformational stability of molecules and their complexes with biological targets. For oxadiazole derivatives, MD simulations are frequently employed to assess the stability of a ligand-protein complex over time, providing insights into the dynamic behavior of the interaction.

In typical MD studies of oxadiazole derivatives, the stability of the system is evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.comresearchgate.net The RMSD of the protein backbone and the ligand provides a measure of structural changes from the initial docked pose; a stable RMSD value over the simulation period (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. mdpi.comresearchgate.net For example, MD simulations of 1,3,4-oxadiazole (B1194373) derivatives targeting the VEGFR2 protein showed that the most promising inhibitor formed a stable complex, with the RMSD value plateauing after an initial fluctuation. mdpi.com

The RMSF plot complements this by identifying the flexibility of individual amino acid residues in the protein's active site upon ligand binding. researchgate.net Lower RMSF values for residues in the binding pocket indicate that the ligand has stabilized that region of the protein. tandfonline.com While a specific MD simulation for this compound has not been reported, these standard computational methods would be instrumental in confirming the stability of its binding pose within a given biomolecular target, a critical step in virtual screening and drug design. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations for Related Oxadiazole Scaffolds (focused on mechanistic insights and structural determinants of activity)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing lead compounds by identifying the chemical features that determine their biological activity. Research on various 1,2,5-oxadiazole scaffolds has provided key mechanistic insights into their activity as antiproliferative and antiplasmodial agents.

A field-based disparity analysis of antiproliferative 1,2,5-oxadiazole derivatives revealed that electrostatic and shape features are key determinants of cytotoxicity against the HCT-116 cancer cell line. nih.gov This study suggested that increasing the negative electrostatic potential on the heterocyclic core enhances the compound's activity. nih.gov This indicates that the electron-withdrawing nature of the 1,2,5-oxadiazole ring is a critical component of its mechanism of action in this context.

In the development of antiplasmodial agents, SAR studies on 3,4-disubstituted 1,2,5-oxadiazoles demonstrated that activity and selectivity against Plasmodium falciparum are highly dependent on the substitution pattern of the 4-phenyl moiety. nih.gov Specifically, the presence of a 4-(3,4-dialkoxyphenyl) substitution was shown to have a significant positive impact on both activity and cytotoxicity. nih.gov The compound N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, for instance, exhibited potent in vitro activity and a high selectivity index, highlighting the importance of specific alkoxy groups on the phenyl ring for optimal interaction with its biological target. nih.gov

QSAR models for 1,2,5-oxadiazole derivatives have been developed using various theoretical methods, including RM1, ab initio, and DFT, to correlate electronic structures with biological activity. researchgate.net These models help in predicting the activity of new derivatives before their synthesis, thereby streamlining the drug discovery process. researchgate.net

| Scaffold/Series | Biological Activity | Key Structural Determinants & Mechanistic Insights | Reference |

|---|---|---|---|

| Antiproliferative 1,2,5-oxadiazoles | Cytotoxicity against HCT-116 cells | Increased negative electrostatic potential on the oxadiazole ring enhances activity. Shape and hydrophobic features are also crucial. | nih.gov |

| Antiplasmodial 3,4-disubstituted 1,2,5-oxadiazoles | Activity against Plasmodium falciparum | Substitution pattern on the 4-phenyl ring is critical. 3,4-dialkoxy substitution (e.g., 3-ethoxy-4-methoxy) significantly improves activity and selectivity. | nih.gov |

In Silico Studies of Molecular Interactions with Biomolecular Targets (mechanistic focus, e.g., enzyme active sites)

In silico molecular docking is a fundamental technique used to predict the binding mode and affinity of a small molecule within the active site of a biomolecular target, typically a protein or enzyme. This approach has been widely applied to various oxadiazole isomers to elucidate their mechanism of action at a molecular level.

For the 1,2,5-oxadiazole scaffold specifically, a structure-based virtual screening approach successfully identified a new class of inhibitors for SUMO-specific protease 2 (SENP2), a key enzyme in various disease pathways. nih.gov Molecular docking was used to prioritize compounds for biological testing, which confirmed that the 1,2,5-oxadiazole core could serve as a foundational scaffold for potent SENP2 inhibitors. nih.gov

Docking studies on other oxadiazole isomers have revealed common interaction patterns that are likely relevant to this compound. These interactions often include:

Hydrogen Bonding: The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, forming crucial interactions with key amino acid residues in an enzyme's active site, such as Val135 in GSK3β or His593 in urease.

Hydrophobic Interactions: The aryl substituents, such as the 2-methoxyphenyl group, frequently engage in hydrophobic and van der Waals interactions with nonpolar residues like Phe357 and Tyr666 in the DPP-IV enzyme. chemmethod.com

π-π Stacking: Aromatic rings on the oxadiazole scaffold can form π-π stacking interactions with aromatic residues like tryptophan (Trp) or tyrosine (Tyr) in the active site, further stabilizing the ligand-protein complex. nih.gov

For example, docking of 1,3,4-oxadiazole derivatives into the active site of cyclooxygenase-2 (COX-2) showed that the compounds bind well within the active site, with the most potent derivatives exhibiting the highest binding affinity scores. nih.gov These computational studies provide a mechanistic rationale for the observed biological activity and guide the design of more effective enzyme inhibitors.

| Oxadiazole Isomer | Enzyme Target | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| 1,2,5-Oxadiazole | SUMO-specific protease 2 (SENP2) | Not specified | Identified via shape and electrostatic property similarity, followed by docking. | nih.gov |

| 1,3,4-Oxadiazole | Urease | His593 | Hydrogen bonding. | |

| 1,3,4-Oxadiazole | Cyclooxygenase-2 (COX-2) | Not specified | High binding affinity within the active site. | nih.gov |

| 1,2,3-Oxadiazole | Dipeptidyl peptidase-IV (DPP-IV) | Glu206, Arg358, Phe357, Tyr666 | Hydrogen bonding, hydrophobic interactions. | chemmethod.com |

| 1,3,4-Oxadiazole | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Not specified | Strong interactions within the active pocket. | mdpi.com |

Chemical Reactivity and Derivatization Studies of 3 2 Methoxyphenyl 1,2,5 Oxadiazole

Electrophilic Aromatic Substitution on the 2-Methoxyphenyl Ring

Electrophilic aromatic substitution (EAS) on the 2-methoxyphenyl ring of the title compound is governed by the directing effects of the two substituents: the methoxy (B1213986) group (-OCH₃) and the 1,2,5-oxadiazol-3-yl group. The methoxy group is a powerful activating ortho-, para-director due to its strong +M (mesomeric) effect. The 1,2,5-oxadiazole ring, being an electron-withdrawing heterocycle, acts as a deactivating group and a meta-director.

The cumulative effect of these substituents dictates the regioselectivity of EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation. The positions on the phenyl ring are influenced as follows:

Position 3: Ortho to the methoxy group and meta to the oxadiazole. Sterically hindered.

Position 4: Para to the methoxy group and meta to the oxadiazole. Electronically activated by both groups.

Position 5: Meta to the methoxy group and para to the oxadiazole. Deactivated.

Position 6: Ortho to the methoxy group and ortho to the oxadiazole. Highly activated by the methoxy group but also sterically hindered and adjacent to the deactivating group.

Therefore, electrophilic attack is most likely to occur at position 4, which is strongly activated by the para-methoxy group and not deactivated by the meta-directing oxadiazole ring. Position 6 is also activated but may be less favored due to steric hindrance.

| Position on Phenyl Ring | Influence of Methoxy Group (-OCH₃) | Influence of 1,2,5-Oxadiazole Group | Predicted Reactivity |

|---|---|---|---|

| 3 | Activating (Ortho) | Deactivating (Meta) | Low (Steric Hindrance) |

| 4 | Activating (Para) | Deactivating (Meta) | High (Most Favorable) |

| 5 | Deactivating (Meta) | Deactivating (Para) | Very Low |

| 6 | Activating (Ortho) | Deactivating (Ortho) | Moderate (Steric Hindrance) |

Nucleophilic Substitution Reactions on the 1,2,5-Oxadiazole Core

The 1,2,5-oxadiazole ring is inherently resistant to nucleophilic attack due to its electron-rich nature. Nucleophilic substitution on the carbon atoms of the ring is generally not feasible unless a suitable leaving group is present thieme-connect.de. In 3-(2-Methoxyphenyl)-1,2,5-oxadiazole, the C4 position is substituted with a hydrogen atom, which cannot act as a leaving group.

For nucleophilic substitution to occur, the C4 position must first be functionalized. Reactions such as halogenation or nitration directly on the oxadiazole ring are difficult. However, if a derivative like 3-(2-Methoxyphenyl)-4-nitro-1,2,5-oxadiazole were synthesized, the nitro group could serve as an effective leaving group, allowing for substitution by various nucleophiles thieme-connect.de.

| Substituent at C4 | Leaving Group Ability | Potential for Nucleophilic Substitution | Example Nucleophiles |

|---|---|---|---|

| -H | None | No | N/A |

| -Cl, -Br | Good | Yes | RO⁻, RS⁻, R₂NH |

| -NO₂ | Excellent | Yes | N₃⁻, OH⁻, RO⁻ |

| -SO₂R | Good | Yes | CN⁻, RNH₂ |

Ring-Opening and Rearrangement Reactions of 1,2,5-Oxadiazoles

Despite its general stability, the 1,2,5-oxadiazole ring can undergo cleavage or rearrangement under specific, often harsh, conditions.

Reductive Cleavage : Strong reducing agents, such as lithium aluminum hydride, can lead to the cleavage of the heterocyclic ring thieme-connect.de. Catalytic hydrogenation can also cleave the N-O bond, ultimately leading to vicinal diamines (see Section 5.6).

Reaction with Strong Bases : Certain substituted 1,2,5-oxadiazoles can undergo ring-opening upon treatment with strong bases, although this is not a common reaction pathway for simple aryl-substituted derivatives.

Conversion to Other Heterocycles : The oxadiazole ring can be transformed into other heterocyclic systems. For instance, reactions with sulfur monochloride (S₂Cl₂) can replace the oxygen atom with a sulfur atom, converting 1,2,5-oxadiazoles into 1,2,5-thiadiazoles nih.gov.

While reactions like the Boulton-Katritzky rearrangement are characteristic of the 1,2,4-oxadiazole (B8745197) isomer, they are not applicable to the 1,2,5-oxadiazole system chim.itresearchgate.net.

Synthesis of Novel Hybrid Molecules Incorporating the this compound Unit

The this compound scaffold is a valuable building block for the synthesis of more complex "hybrid" molecules, particularly in the field of medicinal chemistry. By combining this unit with other pharmacologically active moieties, researchers can develop novel compounds with potentially synergistic or enhanced biological activities. This typically involves functionalizing the methoxyphenyl ring (as described in Section 5.1) and then using standard coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach other molecular fragments.

Although specific examples for the 1,2,5-oxadiazole isomer are less prevalent in the literature, the strategy is well-documented for the related 1,3,4- and 1,2,4-oxadiazole isomers. These examples serve to illustrate the potential of this synthetic approach.

| Core Scaffold | Coupled Moiety | Resulting Hybrid Class | Potential Application |

|---|---|---|---|

| 2-(Methoxyphenyl)-1,3,4-oxadiazole | Triazole | Oxadiazole-Triazole Hybrids nih.gov | Enzyme Inhibition |

| Indole-1,2,4-oxadiazole | Isoxazole | Indole-Oxadiazole-Isoxazole Hybrids thesciencein.org | Anticancer Agents |

| Phenyl-1,3,4-oxadiazole | Various Aryl Groups | 2,5-Diaryl-1,3,4-oxadiazoles researchgate.net | Pharmacological Agents |

Oxidation Reactions, Particularly N-Oxide Formation (Furoxans)

A characteristic reaction of the 1,2,5-oxadiazole (furazan) ring is its oxidation to a 1,2,5-oxadiazole N-oxide, commonly known as a furoxan wikipedia.org. This transformation involves the oxidation of one of the ring nitrogen atoms. The oxidation of this compound would yield the corresponding furoxan derivative. Because the substituents at C3 and C4 are different (a 2-methoxyphenyl group and a hydrogen atom), two positional isomers of the N-oxide are possible.

Furoxans are of significant interest as they can act as nitric oxide (NO) donors, a property that has been explored extensively in medicinal chemistry for applications such as vasodilators semanticscholar.org. The synthesis is typically achieved using strong oxidizing agents.

Reaction Scheme: N-Oxide Formation this compound + [O] → this compound 2-oxide (and/or 5-oxide)

This reaction enhances the chemical diversity of the scaffold and provides access to compounds with distinct biological profiles compared to the parent furazan (B8792606) nih.govnih.gov.

Reduction Reactions of the 1,2,5-Oxadiazole Ring

The 1,2,5-oxadiazole ring is susceptible to reduction under various conditions, which typically results in the cleavage of the weak N-O bond. The nature of the final product depends on the reducing agent and the reaction conditions.

Catalytic Hydrogenation : This is a common method for oxadiazole ring reduction. Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or ammonium (B1175870) formate), the N-O bond is cleaved, followed by the reduction of the C=N imine bonds mdpi.com. The complete reduction of the 1,2,5-oxadiazole ring typically yields a 1,2-diamine (vicinal diamine). For the title compound, this would produce 1-(2-methoxyphenyl)ethane-1,2-diamine.

Strong Hydride Reagents : Reagents like lithium aluminum hydride (LiAlH₄) are also capable of cleaving the oxadiazole ring, leading to reduced acyclic products thieme-connect.de.

These reduction reactions are synthetically useful for transforming the stable heterocyclic core into functionalized aliphatic structures.

| Reducing System | Typical Conditions | Expected Major Product |

|---|---|---|

| H₂ / Pd-C | MeOH or EtOH, RT to 60°C | 1-(2-methoxyphenyl)ethane-1,2-diamine |

| NH₄CO₂H / Pd-C | MeOH, 60°C | 1-(2-methoxyphenyl)ethane-1,2-diamine |

| LiAlH₄ | Anhydrous THF or Et₂O, 0°C to reflux | Ring-cleaved reduced products |

| NaBH₄ / CoCl₂ | MeOH, RT | Partially or fully reduced products |

Mechanistic Biological Investigations and Advanced Non Clinical Applications of 1,2,5 Oxadiazoles

Exploration of the 1,2,5-Oxadiazole Scaffold as a Bioisostere in Molecular Design

In medicinal chemistry, the concept of bioisosterism—where one functional group is replaced by another with similar physicochemical properties to enhance biological activity or optimize pharmacokinetic profiles—is a cornerstone of drug design. While the 1,2,4- and 1,3,4-isomers of oxadiazole are well-established bioisosteres for amide and ester groups, the 1,2,5-oxadiazole (furazan) ring also serves as a crucial scaffold in the development of novel therapeutic agents. nih.govmdpi.com

The 1,2,5-oxadiazole ring is a five-membered, planar, π-excessive heterocycle. Its unique electronic and structural properties, including a significant dipole moment, influence its interactions with biological macromolecules. The arrangement of its nitrogen and oxygen atoms allows it to act as a hydrogen bond acceptor, a critical interaction for binding to enzymes and receptors. Unlike ester or amide bonds, the oxadiazole ring is generally stable against hydrolysis, a feature that can improve the metabolic stability and bioavailability of a drug candidate.

Studies on various oxadiazole isomers have shown that subtle changes in the placement of the heteroatoms can lead to significant differences in physical and pharmaceutical properties, such as hydrogen bond acceptor and donor strength. rsc.org This highlights that not all isomers are equal and that the 1,2,5-oxadiazole scaffold offers a distinct set of properties for molecular design. Its utility is demonstrated in its incorporation into molecules targeting a range of biological systems, where the ring structure is integral to achieving the desired activity.

Enzyme Inhibition Mechanisms and Biological Target Interactions

Derivatives of the oxadiazole core are known to interact with a variety of enzymes through diverse mechanisms. Although direct enzymatic studies on 3-(2-Methoxyphenyl)-1,2,5-oxadiazole are not extensively reported, research on related structures provides a framework for understanding its potential as an enzyme inhibitor.

In Vitro Mechanistic Studies of Enzyme-Ligand Interactions

In vitro studies have demonstrated the inhibitory potential of oxadiazole derivatives against several key enzymes. For example, certain 1,2,5-oxadiazole derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase, an enzyme implicated in immune response and cancer. Other studies involving molecular docking have explored the interaction of 1,2,5-oxadiazole compounds with topoisomerase I, suggesting a potential mechanism for antiproliferative effects through the inhibition of DNA cleavage.

Research on other isomers, such as 1,3,4-oxadiazole (B1194373) derivatives containing a methoxyphenyl substituent, has shown significant inhibitory activity against enzymes like butyrylcholinesterase (BChE), which is relevant in the later stages of Alzheimer's disease. nih.govresearchgate.net Molecular docking and dynamics simulations of these compounds revealed favorable interactions within the BChE active site. nih.gov Similarly, 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (B158602) derivatives have been evaluated for their antiglycation potential and inhibition of α-amylase, an enzyme relevant to diabetes management. researchgate.net These studies underscore the capacity of the aryl-substituted oxadiazole scaffold to bind within enzyme active sites and modulate their function.

Allosteric Modulation and Specific Binding Site Analysis

Beyond direct competitive inhibition, oxadiazole-containing molecules can act as allosteric modulators, binding to a site on an enzyme or receptor that is distinct from the primary active site to alter its activity. A notable example comes from studies on 1,2,4-oxadiazole (B8745197) derivatives, which have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). These compounds enhance the receptor's response to its endogenous ligand, glutamate, an action with potential therapeutic applications in neurological disorders.

Binding site analysis through computational methods like molecular docking provides critical insights into these interactions. Docking simulations of various oxadiazole derivatives have helped to elucidate their binding modes with target proteins. For instance, studies on 1,3,4-oxadiazole inhibitors of NF-κB, a transcription factor involved in cancer cell proliferation, have detailed the specific contacts between the ligand and the protein, highlighting the importance of the oxadiazole core in orienting the molecule for optimal binding. mdpi.com Such analyses reveal that the nitrogen atoms of the oxadiazole ring frequently participate in hydrogen bonding, which is essential for enzyme inhibition.

The table below summarizes the enzyme inhibitory activities of various oxadiazole derivatives, illustrating the broad applicability of this scaffold.

| Compound Class | Target Enzyme | Observed Activity/Mechanism |

| 1,3,4-Oxadiazole derivatives | α-Amylase | Potent inhibition, with IC50 values as low as 16.34 µM. researchgate.net |

| 1,3,4-Oxadiazole derivatives | Acetylcholinesterase | Significant inhibition, with some derivatives showing high potency. who.int |

| 1,2,3-Triazole-methoxyphenyl-1,3,4-oxadiazole hybrids | Butyrylcholinesterase (BChE) | Selective inhibition with IC50 value of 11.01 µM for the most potent compound. nih.gov |

| 1,2,4-Triazole derivatives | α-Glucosidase | Potent inhibition, with activity greater than the standard drug acarbose. nih.gov |

| 1,3,4-Thiadiazoles with methoxyphenyl substituent | Caspase 8 | In silico studies suggest a multitarget mode of action, with a likely mechanism involving caspase 8. nih.gov |

This table is interactive and can be sorted by column.

Receptor Interaction and Modulatory Effects

The structural features of the oxadiazole ring make it a versatile scaffold for designing ligands that interact with various biological receptors. The mechanism of these interactions often involves the specific geometry and electronic properties of the ring system, which allow it to engage in precise non-covalent interactions within a receptor's binding pocket.

As mentioned, 1,2,4-oxadiazole derivatives have been shown to act as positive allosteric modulators of mGlu4 receptors. Mechanistically, this involves the compound binding to an allosteric site on the receptor, inducing a conformational change that enhances the affinity or efficacy of the endogenous ligand. This demonstrates the scaffold's ability to participate in the sophisticated regulation of G protein-coupled receptors.

Furthermore, molecular docking studies have been employed to understand the interaction between 1,2,4-oxadiazole derivatives and the acetylcholine (B1216132) receptor in nematodes, revealing that the oxadiazole ring can form Pi-Pi stacking interactions with key amino acid residues like tryptophan and phenylalanine within the active site. mdpi.com These findings, while on a different isomer, illustrate the fundamental ways in which the aromatic, electron-rich oxadiazole ring can anchor a molecule within a biological target, leading to a specific modulatory effect.

Role as Nitric Oxide (NO) Mimetics and Bioactivation Pathways (specifically for furoxans/1,2,5-oxadiazole N-oxides)

Furoxans, which are the N-oxide derivatives of 1,2,5-oxadiazoles, are a particularly interesting subclass renowned for their ability to act as nitric oxide (NO) mimetics. wikipedia.org NO is a critical signaling molecule involved in numerous physiological processes, and compounds that can generate it are of significant therapeutic interest.

The primary mechanism for NO release from furoxans is a thiol-dependent bioactivation pathway. nih.govrsc.org Furoxans are thiophilic electrophiles that react with endogenous thiols, such as glutathione (B108866) or cysteine residues in proteins. nih.gov This reaction initiates the cleavage of the furoxan ring, leading to the release of NO. The reactivity of the furoxan ring and, consequently, the rate of NO release can be finely tuned by the nature of the substituents attached to it. nih.gov This modulation allows for the design of furoxans with either rapid, high-flux NO release or more attenuated, sustained release, depending on the desired biological effect. nih.gov This bioactivation is essential for their activity and represents a classic example of a prodrug strategy, where a relatively stable precursor is converted into its active form under specific physiological conditions. nih.govrsc.org

Antioxidant Mechanisms and Radical Scavenging Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Compounds with antioxidant properties can mitigate this damage by neutralizing free radicals. Various oxadiazole derivatives have demonstrated significant antioxidant activity, primarily through radical scavenging mechanisms.

The antioxidant potential of these compounds is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In these tests, the oxadiazole derivative donates an electron or hydrogen atom to the stable radical, quenching it and thus demonstrating its scavenging capacity.

The efficiency of this process is highly dependent on the substituents attached to the oxadiazole ring. For instance, derivatives containing phenolic or methoxyphenyl groups often exhibit enhanced antioxidant activity. orientjchem.orgscilit.comdoaj.org The methoxy (B1213986) group (as in this compound) and especially hydroxyl groups on an attached aryl ring can stabilize the resulting radical through resonance, making the compound an effective radical scavenger. Studies on 1,3,4-oxadiazole derivatives have shown a clear correlation between the presence and position of such electron-donating groups and their antioxidant power. orientjchem.org

The table below presents findings from antioxidant studies on various oxadiazole derivatives.

| Compound Class | Assay | Key Findings |

| 4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol | DPPH, FRAP | Compounds with 3,5-di-tert-butyl phenol (B47542) substituent showed significant activity (92.03% DPPH inhibition). orientjchem.org |

| 2-Methoxyphenol derivatives | DPPH, ABTS, ORAC | New phenolic compounds containing the 2-methoxyphenol moiety identified with antioxidant activity. scilit.comdoaj.org |

| Imidazopyridine-linked oxadiazolo(3,2-a) pyrimidine (B1678525) derivatives | Antioxidant assays | Derivatives with NO2 and Cl groups showed the highest radical scavenging percentage. chemrevlett.com |

| 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives | Antiglycation, Antioxidant | Some derivatives showed good antioxidant potential. researchgate.net |

This table is interactive and can be sorted by column.

Applications in Materials Science and Advanced Technologies

The 1,2,5-oxadiazole moiety is known to impart desirable characteristics to materials, including thermal stability and specific electronic properties. The presence of the 2-methoxyphenyl substituent in This compound is expected to further modulate these properties, making it a compound of interest for various advanced technological applications.

Derivatives of 1,2,5-oxadiazole are recognized for their fluorogenic properties, often emitting in the orange to red regions of the spectrum in both solution and solid states. chemicalbook.com This luminescence is a key characteristic for their use in the development of optical materials, including organic light-emitting diodes (OLEDs). The fluorescence arises from the electronic transitions within the conjugated system formed by the oxadiazole ring and the attached aryl substituent.

For aryl-substituted oxadiazoles (B1248032), the photophysical properties such as absorption and emission wavelengths, as well as fluorescence quantum yield, are highly dependent on the nature and substitution pattern of the aryl group. While specific data for This compound is not extensively documented, studies on analogous methoxyphenyl-substituted oxadiazoles provide valuable insights. For instance, 5-(2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole has been reported to exhibit a high luminescence quantum yield. researchgate.net It is anticipated that This compound would also display significant fluorescence, likely in the blue to green region of the spectrum, a common characteristic for many aryl-oxadiazole derivatives.

| Compound Analogue | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference Solvent |

|---|---|---|---|---|

| 5-(2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole | - | - | 0.308–0.452 | - |

| 2-Aryl-1,3,4-oxadiazoles | - | 299–349 | 0.20–0.62 | Various |

Oxadiazole derivatives, particularly 1,3,4-oxadiazoles, have been historically investigated for their applications as scintillators. osti.gov Scintillating materials are capable of absorbing high-energy radiation and re-emitting it as light, a property crucial for radiation detection. The efficiency of a scintillator is dependent on its ability to exhibit rapid and efficient fluorescence.

A study on 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (B182910) demonstrated its utility and performance as a scintillator when dissolved in toluene (B28343) and polystyrene. osti.gov Given the structural similarities and the established fluorescent properties of the oxadiazole core, it is plausible that This compound could also exhibit scintillating properties. The methoxy group might influence the emission wavelength and decay time, which are critical parameters for scintillator performance.

Polymers derived from or containing This compound would be expected to exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures. The presence of aromatic rings from both the phenyl and oxadiazole components enhances the chain stiffness and intermolecular interactions, leading to materials that can withstand high temperatures without significant degradation.

| Polymer Type | Decomposition Temp. (Td, 5% weight loss) | Glass Transition Temp. (Tg) |

|---|---|---|

| Aromatic Polyesters with Oxadiazole | > 400 °C | - |

| Poly(arylene ether 1,3,4-oxadiazole)s | > 440 °C | 188–226 °C |

Photophysical Properties and Potential in Optoelectronic Applications

The photophysical properties of This compound are central to its potential use in optoelectronic devices such as OLEDs. These properties are primarily governed by the electronic structure of the molecule, which is a result of the interplay between the electron-withdrawing nature of the 1,2,5-oxadiazole ring and the electron-donating or -withdrawing character of the 2-methoxyphenyl substituent.

Computational studies on various oxadiazole-based compounds have shown that their electronic and charge transport properties can be finely tuned through chemical modification. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting HOMO-LUMO gap, dictate the absorption and emission characteristics of the molecule. For many oxadiazole derivatives, the primary electronic transitions are of the π-π* type.

The 2-methoxyphenyl group in This compound is likely to influence the intramolecular charge transfer (ICT) characteristics of the molecule, which can affect the Stokes shift (the difference between the absorption and emission maxima) and the sensitivity of the fluorescence to the solvent polarity. A larger Stokes shift is often desirable in fluorescent materials to minimize self-absorption.

The electron-deficient nature of the 1,2,5-oxadiazole ring generally makes these compounds good electron transporters, a crucial property for the electron transport layer (ETL) in OLEDs. By pairing it with a suitable hole-transporting material, efficient charge recombination can be achieved in the emissive layer, leading to light emission. The specific substitution of the 2-methoxyphenyl group could further optimize these charge transport properties.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Methoxyphenyl)-1,2,5-oxadiazole derivatives?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or oxidation of precursor amines. For example, 3-amino-1,2,5-oxadiazoles can be oxidized to nitro derivatives, which are then functionalized with methoxyphenyl groups via coupling reactions. Deuterium-labeled analogues are used to confirm reaction pathways and intermediate stability . Additionally, brominated intermediates (e.g., 3-(bromomethyl)-1,2,5-oxadiazole) enable further substitution through reactions with methoxyphenyl Grignard reagents or palladium-catalyzed cross-coupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR : Critical for confirming substituent positions and electronic environments. For example, aryl protons in the methoxyphenyl group appear as distinct aromatic signals (δ 6.8–7.6 ppm), while oxadiazole protons are absent due to heterocyclic symmetry .

- IR Spectroscopy : Identifies N-oxide moieties (1300–1200 cm⁻¹ and 970–950 cm⁻¹) but requires corroboration with 2D-HETCOR NMR for unambiguous assignment .

- Mass Spectrometry (EI/MS) : Fragmentation patterns (e.g., CH₂O or OH loss) confirm structural motifs. Deuterium labeling can differentiate between competing fragmentation pathways .

Advanced Research Questions

Q. How can computational methods predict the stability and electronic properties of this compound derivatives?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G level calculates aromatic stabilization energy (ASE), HOMO-LUMO gaps, and Nucleus-Independent Chemical Shifts (NICS). For 1,2,5-oxadiazoles, ASE values correlate with thermal stability, while electrophilicity indices (ω) predict reactivity toward nucleophiles. Computational studies show that substituents like methoxyphenyl groups enhance conjugation, reducing HOMO-LUMO gaps and increasing electrophilic character .

Q. What role does the 1,2,5-oxadiazole ring play in the energetic performance of nitro-substituted derivatives?

- Methodological Answer: The 1,2,5-oxadiazole ring contributes to high density (1.85 g/cm³) and detonation velocity (up to 9046 m/s) in energetic materials. Nitro groups at the 3- and 4-positions enhance oxygen balance, while the methoxyphenyl substituent stabilizes the ring through resonance. Thermal stability (Tdec > 200°C) is confirmed via DSC, with decomposition pathways analyzed using Gaussian 03 simulations .

Q. How do deuterium-labeled analogues aid in elucidating mass spectrometry fragmentation pathways?

- Methodological Answer: Deuterium labeling isolates specific fragment losses. For example, in 3-(hydroxymethyl)-1,2,5-oxadiazole N-oxide, deuterating the hydroxymethyl group confirms CH₂O loss via isotopic shift in MS peaks. Similarly, tetra-deuterated analogues reveal β-H and δ-H rearrangements during OH elimination, clarifying the role of N-oxide oxygen in fragmentation .

Q. What strategies improve the biological activity of this compound derivatives as HDAC inhibitors or anti-tubercular agents?

- Methodological Answer:

- HDAC Inhibition : Introducing sulfonyl or carboxy groups at the 4-position enhances binding to zinc-containing active sites. In vitro assays (e.g., histone acetylation Western blot) validate potency, with IC50 values < 1 μM for optimized derivatives .

- Anti-Tubercular Activity : Hydrazone-functionalized derivatives (e.g., isonicotinoylhydrazone) exhibit MIC90 values of 2–8 μg/mL against M. tuberculosis H37Rv. Cytotoxicity (IC50 > 50 μM) and NO release assays ensure selectivity and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.